Malachite Green Oxalate

概要

説明

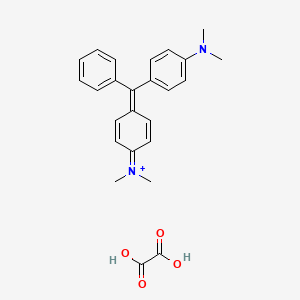

Malachite Green Oxalate is a synthetic organic compound belonging to the triphenylmethane class of dyes. It is widely used in various applications, including as a biological stain, dye reagent, and antimicrobial agent in aquaculture. The compound is known for its intense green color, which results from a strong absorption band at 621 nm . Despite its name, Malachite Green is not derived from the mineral malachite but is named for its similar color.

準備方法

Synthetic Routes and Reaction Conditions: Malachite Green Oxalate is synthesized through the condensation of benzaldehyde and dimethylaniline to form leuco malachite green. This colorless leuco compound is then oxidized to produce the cationic form of Malachite Green . The reactions can be summarized as follows:

Condensation Reaction: [ \text{C}_6\text{H}_5\text{CHO} + 2\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2 \rightarrow (\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2)_2\text{C}_6\text{H}_5 + \text{H}_2\text{O} ]

Oxidation Reaction: [ (\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2)_2\text{C}_6\text{H}_5 + \text{HCl} + \frac{1}{2}\text{O}_2 \rightarrow [(\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2)_2\text{C}_6\text{H}_5]\text{Cl} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by similar synthetic routes but on a larger scale. The purification of the compound involves techniques such as high-performance liquid chromatography and supercritical fluid extraction to ensure high purity .

化学反応の分析

Types of Reactions: Malachite Green Oxalate undergoes various chemical reactions, including:

Oxidation: The leuco form is oxidized to the cationic form.

Reduction: The cationic form can be reduced back to the leuco form.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Manganese dioxide is commonly used for oxidation.

Reducing Agents: Sodium borohydride can be used for reduction.

Solvents: Acetonitrile and glacial acetic acid are used to stabilize the compound in solution.

Major Products:

Oxidation: Produces the cationic form of Malachite Green.

Reduction: Produces leuco malachite green.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Toxicological Research

1. Toxicity Studies

Malachite Green Oxalate has been extensively studied for its toxicological effects. In one study, the oral LD50 was determined to be 275 mg/kg in rats, indicating a moderate level of toxicity. Repeated administration did not show severe systemic effects but did result in minor changes in serum biochemistry and weight gain reduction at higher doses . Furthermore, malachite green has been identified as a mutagen in specific assays, raising concerns about its potential carcinogenic effects .

2. Carcinogenic Potential

Research indicates that malachite green may promote liver carcinogenesis. In studies involving rats treated with malachite green alongside diethylnitrosamine, there was an enhancement in the development of liver lesions . This suggests that while malachite green may not be a direct carcinogen, it can act as a promoter in the presence of other carcinogenic agents.

Environmental Applications

1. Dye Removal Techniques

this compound is often used as a model compound in studies aimed at developing methods for dye removal from wastewater. For instance, research has shown that low-cost adsorbents such as Fuller's Earth can effectively remove malachite green from aqueous solutions. The study demonstrated that optimal conditions could achieve significant decolorization rates .

2. Electrochemical Degradation

Electrochemical methods have also been explored for the degradation of malachite green. A dual-tank photoelectrochemical reactor was designed to investigate its degradation pathways under varying conditions. Results indicated high decolorization efficiency, showcasing the potential for this method in treating industrial effluents containing malachite green .

Analytical Applications

1. Detection Techniques

this compound serves as an important compound in the development of analytical methods for detecting dyes in environmental samples. For example, a sensitive fluorescence method was developed using quantum dots conjugated with cyclodextrins to detect malachite green at low concentrations in various samples, demonstrating high recovery rates .

2. Interaction Studies

Studies on the interaction between malachite green and surfactants have provided insights into its electrochemical behavior. The presence of surfactants like cetyltrimethylammonium bromide affects the oxidation process of malachite green, which can be utilized to enhance detection methods and improve analytical sensitivity .

Comprehensive Data Table

Case Studies

Case Study 1: Toxicological Assessment

A comprehensive study assessed the long-term effects of malachite green on rats, revealing significant alterations in weight gain and serum parameters at high doses over extended periods. This study underscores the importance of understanding the chronic effects of exposure to this compound .

Case Study 2: Wastewater Treatment

In an investigation into wastewater treatment methods, Fuller's Earth was tested for its efficacy in removing malachite green from contaminated water sources. The study highlighted the economic viability and effectiveness of using natural adsorbents for dye removal, contributing to sustainable environmental practices .

Case Study 3: Analytical Method Development

A novel fluorescence detection method was established for quantifying malachite green in environmental samples. This method demonstrated high sensitivity and reliability, making it suitable for monitoring dye levels in aquatic environments .

作用機序

The mechanism of action of Malachite Green Oxalate involves its interaction with cellular components. The compound can traverse cell membranes in its leuco form and is then oxidized to the cationic form within the cell. This cationic form can interact with nucleic acids and proteins, leading to its antimicrobial effects . The molecular targets include transcriptional regulators and enzymes involved in cellular metabolism .

類似化合物との比較

Malachite Green Oxalate is compared with other triphenylmethane dyes such as Crystal Violet and Basic Fuchsin. While all these compounds share similar structural features and applications, this compound is unique due to its intense green color and specific antimicrobial properties . Other similar compounds include:

Crystal Violet: Used as a biological stain and antimicrobial agent.

Basic Fuchsin: Employed in histology and bacteriology as a staining reagent.

生物活性

Malachite Green Oxalate (MGO) is a synthetic dye known for its diverse applications, particularly in aquaculture as an antifungal agent and in biological research for staining purposes. This article explores its biological activity, including toxicity, mutagenicity, and potential therapeutic effects, supported by data tables and case studies.

This compound, with the Chemical Abstracts Service Registry Number (CASRN) 18015-76-4, is primarily used in:

- Aquaculture : As an antifungal treatment for fish diseases.

- Biological Research : For cell staining and as a marker in various assays.

- Textiles : As a dye for fabrics and leather.

Toxicological Profile

The toxicological effects of this compound have been extensively studied. Below is a summary of its acute and chronic toxicity data:

| Parameter | Value | Source |

|---|---|---|

| Oral LD50 (Mouse) | 50 mg/kg | Clemmensen et al., 1984 |

| Oral LD50 (Rat) | 275 mg/kg | Clemmensen et al., 1984 |

| Eye Irritation (Rabbit) | Severe | OHS13533, 1990 |

| Skin Irritation (Rat) | No visible signs | Clemmensen et al., 1984 |

Acute Toxicity

Acute exposure to Malachite Green can lead to significant irritation of mucous membranes and skin. In animal studies, the oral administration of MGO resulted in various toxic effects, including hyperactivity and reduced food intake at higher doses .

Chronic Toxicity

Chronic exposure studies have indicated potential carcinogenic effects. For instance, rats treated with Malachite Green exhibited an increase in liver DNA adducts and lung adenomas . Furthermore, long-term exposure has been associated with reproductive toxicity, evidenced by teratogenic effects observed in rabbits .

Mutagenicity and Carcinogenicity

Malachite Green has been reported to exhibit mutagenic properties. Studies indicate that both Malachite Green and its metabolite, Leuco-Malachite Green, can induce mutations in various biological systems. Notably:

- In vitro studies : MGO has shown mutagenic effects in bacterial reverse mutation assays.

- In vivo studies : Evidence from rodent studies suggests a dose-related increase in tumor incidence following exposure to Malachite Green .

Case Studies

- Aquaculture Application : A study involving the use of Malachite Green in aquaculture demonstrated its effectiveness in controlling fungal infections in fish. However, the study also highlighted concerns regarding residue accumulation and potential health risks to consumers due to carcinogenic properties .

- Toxicological Review : A comprehensive review indicated that occupational exposure to Malachite Green among workers led to significant health issues, including urolithiasis (kidney stones), particularly among those exposed to oxalic acid solutions .

The biological activity of Malachite Green is attributed to its ability to interact with cellular components:

特性

CAS番号 |

2437-29-8 |

|---|---|

分子式 |

C52H54N4O12 |

分子量 |

927.0 g/mol |

IUPAC名 |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate;oxalic acid |

InChI |

InChI=1S/2C23H25N2.3C2H2O4/c2*1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;3*3-1(4)2(5)6/h2*5-17H,1-4H3;3*(H,3,4)(H,5,6)/q2*+1;;;/p-2 |

InChIキー |

CNYGFPPAGUCRIC-UHFFFAOYSA-L |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |

正規SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])[O-] |

外観 |

Solid powder |

Key on ui other cas no. |

2437-29-8 13425-25-7 |

ピクトグラム |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

10309-95-2 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(4-(4-(dimethylamino) alpha-phenylbenzylidene)-2,5- cyclohexadien-1-ylidene)dimethylammonium chloride basic green 4 C.I. 42000 malachite green malachite green benzoate malachite green chloride malachite green, acetate salt malachite green, hydrogen sulfate malachite green, oxalate (1:1) malachite green, oxalate (2:1) malachite green, oxalate (4:1) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Malachite Green Oxalate against fungal pathogens?

A1: While the exact mechanism is not fully understood, research suggests that this compound inhibits fungal growth by targeting fungal mitochondria. This disruption of mitochondrial function ultimately leads to cell death. [, ]

Q2: What are the potential downstream effects of this compound exposure on fish?

A2: Studies have shown that this compound can induce various developmental abnormalities in fish, particularly affecting the spine and skull. Additionally, concerns exist regarding its potential carcinogenicity and long-term accumulation in fish tissues. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C52H54N4O12, and its molecular weight is 927.01 g/mol. []

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: Researchers utilize various spectroscopic techniques to analyze this compound. These include UV-Vis spectrophotometry to assess its absorption characteristics and concentration, Fourier transform infrared spectroscopy (FTIR) to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. [, , , ]

Q5: How does the stability of this compound in aqueous solutions vary with pH?

A5: Research indicates that this compound exhibits pH-dependent stability in aqueous solutions. Its stability is generally higher in acidic conditions and decreases with increasing pH. [, ]

Q6: Has this compound been incorporated into any novel materials for specific applications?

A6: Yes, researchers have explored incorporating this compound into various materials. For example, it has been integrated into electrospun polymer-Fe3O4 nanocomposite mats for enhanced adsorption of the dye from aqueous solutions. []

Q7: Are there any known catalytic applications of this compound?

A7: While this compound is not widely recognized for its catalytic properties, some studies have explored its potential in this area. For instance, research has investigated its role as a photosensitizer in photocatalytic degradation processes for water treatment. [, ]

Q8: Have computational methods been employed to study this compound?

A8: Yes, computational chemistry has been used to investigate the properties of this compound. For example, studies have used femtosecond Z-scan techniques to examine its third-order nonlinear optical (NLO) properties and multi-photon absorption processes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。